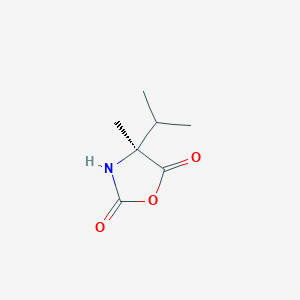
(S)-4-Isopropyl-4-methyloxazolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Isopropyl-4-methyloxazolidine-2,5-dione is a chiral compound with significant applications in various scientific fields. This compound is characterized by its oxazolidine ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of isopropyl and methyl groups at the 4-position of the ring contributes to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione typically involves the cyclization of appropriate amino alcohols with carbonyl compounds. One common method is the reaction of (S)-2-amino-3-methyl-1-butanol with diethyl carbonate under basic conditions. The reaction proceeds through the formation of an intermediate carbamate, which then cyclizes to form the oxazolidine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert the oxazolidine ring to an open-chain amino alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxazolidinones
Reduction: Amino alcohols
Substitution: Various substituted oxazolidines
Applications De Recherche Scientifique
(S)-4-Isopropyl-4-methyloxazolidine-2,5-dione has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione involves its interaction with specific molecular targets. The oxazolidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological macromolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological activity.
Comparaison Avec Des Composés Similaires
®-4-Isopropyl-4-methyloxazolidine-2,5-dione: The enantiomer of the compound, which may exhibit different biological activities.
4-Isopropyl-4-methyloxazolidine-2,5-dione: The racemic mixture containing both (S)- and ®-enantiomers.
4-Methyl-4-phenyloxazolidine-2,5-dione: A structurally similar compound with a phenyl group instead of an isopropyl group.
Uniqueness: (S)-4-Isopropyl-4-methyloxazolidine-2,5-dione is unique due to its specific chiral configuration, which can impart distinct biological and chemical properties compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and chiral drug development.
Propriétés
Formule moléculaire |
C7H11NO3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
(4S)-4-methyl-4-propan-2-yl-1,3-oxazolidine-2,5-dione |
InChI |
InChI=1S/C7H11NO3/c1-4(2)7(3)5(9)11-6(10)8-7/h4H,1-3H3,(H,8,10)/t7-/m0/s1 |
Clé InChI |
OKQPWIQNBZVOCH-ZETCQYMHSA-N |
SMILES isomérique |
CC(C)[C@]1(C(=O)OC(=O)N1)C |
SMILES canonique |
CC(C)C1(C(=O)OC(=O)N1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Benzo[d][1,3]dioxol-5-ylmethyl)-1H-pyrrole](/img/structure/B12882360.png)
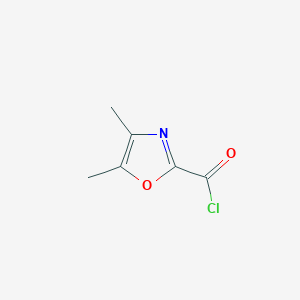
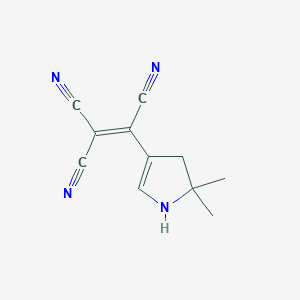

![N-(2-Fluoro-4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-4H-cyclohepta[b]furan-3-carboxamide](/img/structure/B12882401.png)
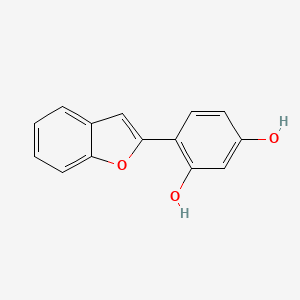
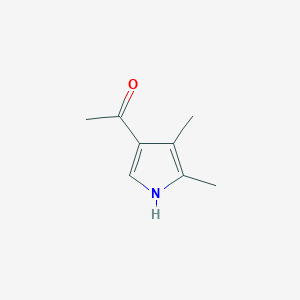
![N-[2-(3-Methyl-1,2-oxazol-5-yl)-2-oxoethyl]benzamide](/img/structure/B12882417.png)

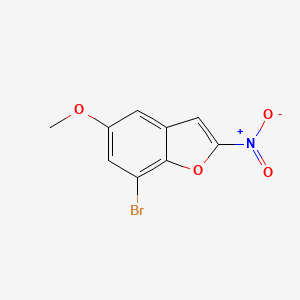


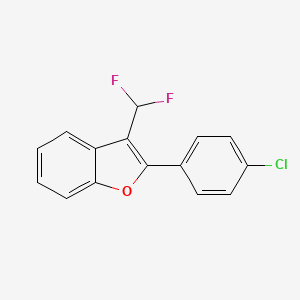
![Diisopropyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12882441.png)
